

Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects

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Compound of Interest

Compound Name: *Rociletinib*

Cat. No.: *B611991*

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Introduction

Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type (WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half of patients with non-small-cell lung cancer (NSCLC).[2][6] **Rociletinib's** development, however, was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-benefit profile compared to competing therapies and issues with response rate confirmation.[7][8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of its off-target effects, and the experimental methodologies used in its characterization.

Kinase Profile of Rociletinib

Rociletinib acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9] Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the smaller threonine residue in WT-EGFR.[6][10]

Primary Targets and Selectivity

The primary pharmacological activity of **Rociletinib** is the potent inhibition of mutant EGFR. Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M) while showing significantly less activity against wild-type EGFR, which was predicted to reduce common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

Off-Target Kinase Activity

While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other kinases. This off-target activity is generally considered minor at therapeutic concentrations but contributes to the overall pharmacological profile of the compound.

Target Kinase	Inhibition Potency (Value)	Assay Type	Reference
EGFR (L858R/T790M)	Ki: 21.5 nM	Cell-free assay	[12]
IC50: <0.51 nM	In vitro kinase assay	[6]	
EGFR (WT)	Ki: 303.3 nM	Cell-free assay	[12]
IC50: 6 nM	In vitro kinase assay	[6]	
FAK	Weak Inhibition	Kinase Profiling	[6]
CHK2	Weak Inhibition	Kinase Profiling	[6]
ERBB4	Weak Inhibition	Kinase Profiling	[6]
JAK3	Weak Inhibition	Kinase Profiling	[6]
IGF-1R / Insulin Receptor	Inhibited by M502 metabolite	Preclinical Studies	[6][13]

Off-Target Effects and Clinical Adverse Events

The clinical development of **Rociletinib** revealed several significant off-target effects, with hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7]

[14][15] These effects were primarily attributed to the actions of its metabolites rather than the parent compound itself.

Hyperglycemia

The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by **Rociletinib** directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11][16]

QTc Prolongation

Another significant safety concern was the prolongation of the corrected QT interval, which can increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another **Rociletinib** metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions and reductions in clinical studies.[7][15]

ABCG2 Transporter Inhibition

In vitro studies identified an additional off-target activity of **Rociletinib**: the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells. **Rociletinib** was found to inhibit this efflux function by interacting with the transporter's drug substrate binding sites and stimulating its ATPase activity, thereby potentially reversing ABCG2-mediated MDR.[9]

Summary of Clinical Adverse Events

The following table summarizes the most frequently reported adverse events (AEs) from pooled analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg, 750 mg, or 1000 mg twice daily).[7][15]

Adverse Event	All Grades (>30% Incidence)	Grade 3/4 (>10% Incidence)	Reference
Hyperglycemia	Yes	Yes	[7][15]
Diarrhea	Yes	No	[7][15]
Fatigue	Yes	No	[7][15]
Nausea	Yes	No	[7][15]
Decreased Appetite	Yes	No	[7][15]
QT Prolongation	Yes	Yes	[7][15]
Vomiting	Yes	No	[7][15]

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (K_i) of a compound against a purified kinase.

Methodology:

- Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide substrate, ATP, and the test compound (**Rociletinib**) at various concentrations.
- Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly done using methods like radioactivity (with ³²P- or ³³P-labeled ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
- Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted

to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Cellular Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

- **Cell Culture:** NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.
- **Treatment:** Cells are seeded into 96-well plates and allowed to adhere. They are then treated with serial dilutions of the test compound (**Rociletinib**) for a specified period (typically 72 hours).
- **Quantification:** Cell viability or proliferation is measured. Common methods include MTT or MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.
- **Data Analysis:** The viability percentage relative to untreated control cells is plotted against the logarithm of the compound concentration. A dose-response curve is generated to determine the GI50 value.

ABCG2 ATPase Activity Assay

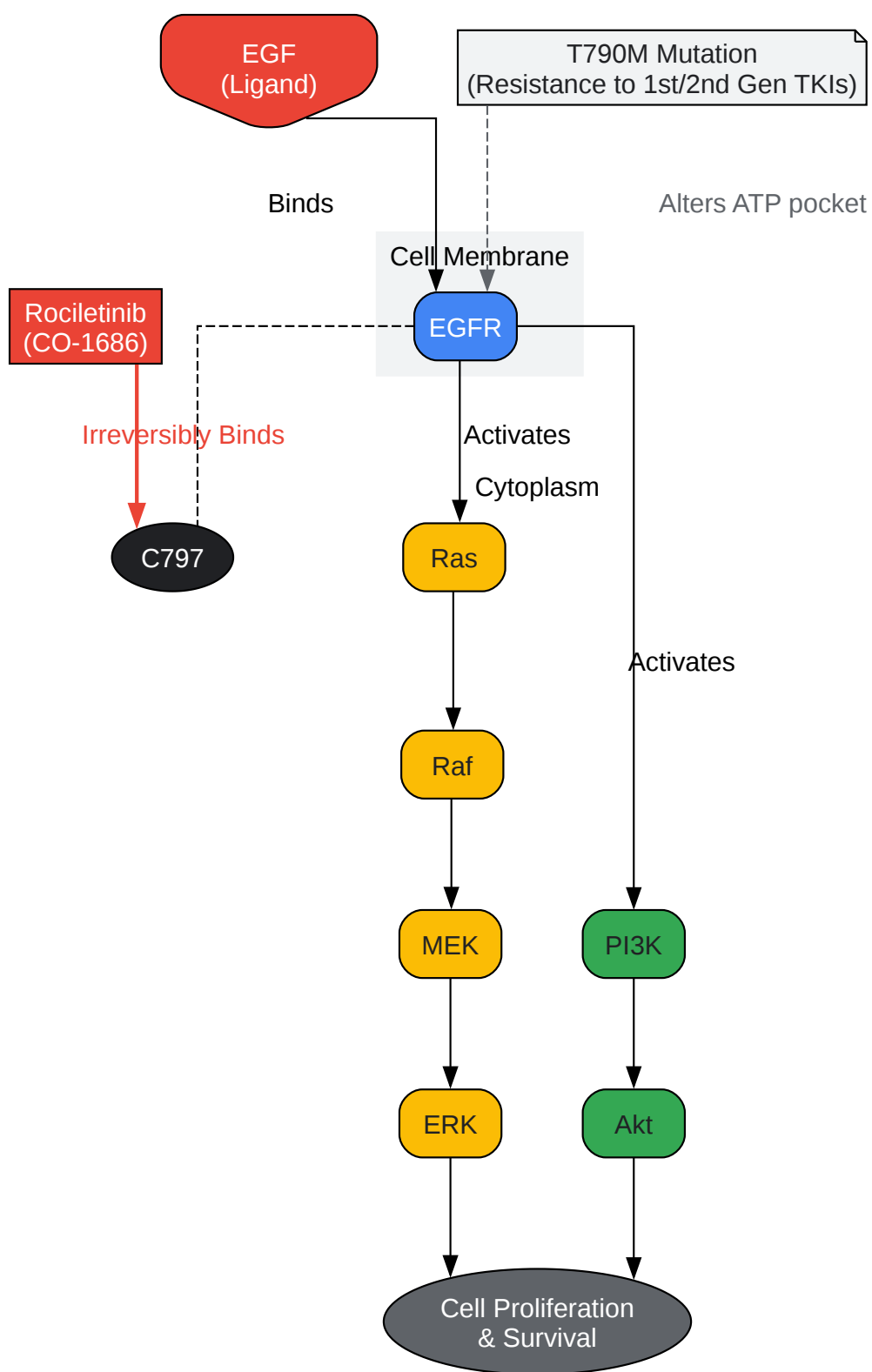
Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

Methodology:

- **Membrane Vesicles:** Prepare membrane vesicles from cells overexpressing the ABCG2 transporter.
- **Assay:** The vesicles are incubated with the test compound (**Rociletinib**) at various concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its substrates.

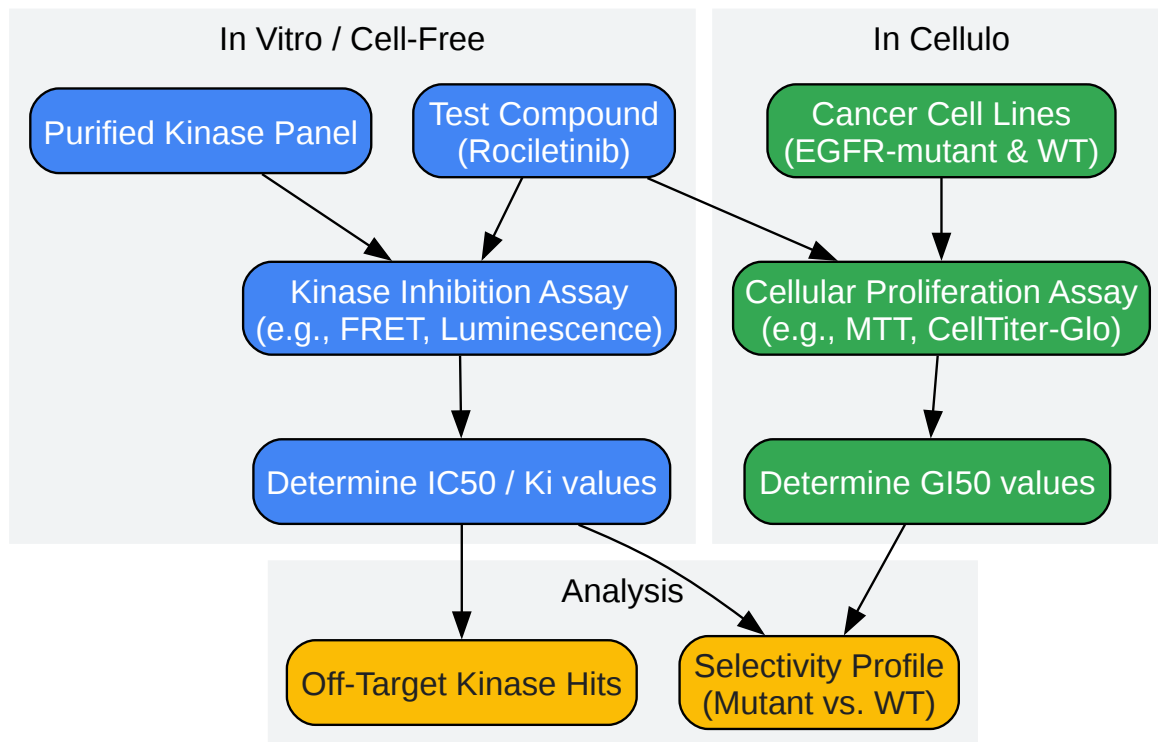
- **Detection:** The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method involving malachite green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase activity is considered specific to the ABC transporter.
- **Data Analysis:** The amount of Pi released is plotted against the compound concentration to determine if the compound stimulates or inhibits the transporter's ATPase activity.

Visualizations



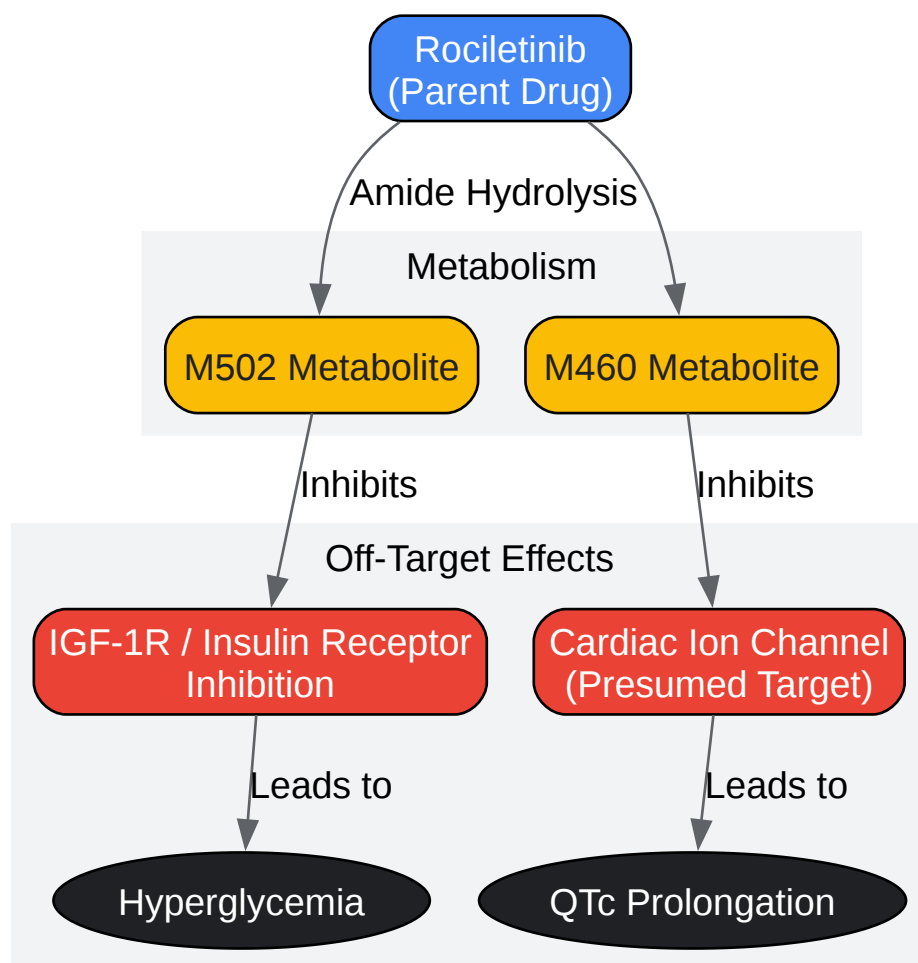
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Caption: EGFR signaling pathway and the mechanism of **Rociletinib** action.



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Caption: Experimental workflow for determining kinase inhibitor profiles.



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Caption: Relationship between **Rociletinib**, its metabolites, and key off-target effects.

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